molecular formula C7H9IN2O B13213107 5-Iodo-2-(propan-2-yloxy)pyrimidine

5-Iodo-2-(propan-2-yloxy)pyrimidine

Cat. No.: B13213107
M. Wt: 264.06 g/mol
InChI Key: YNNIOIPSDWKALI-UHFFFAOYSA-N
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Description

5-Iodo-2-(propan-2-yloxy)pyrimidine is a chemical compound with the molecular formula C7H9IN2O It is a pyrimidine derivative, characterized by the presence of an iodine atom at the 5-position and an isopropoxy group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(propan-2-yloxy)pyrimidine typically involves the iodination of a pyrimidine precursor followed by the introduction of the isopropoxy group. One common method includes the following steps:

    Iodination: The pyrimidine precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.

    Alkylation: The iodinated pyrimidine is then reacted with isopropyl alcohol in the presence of a base, such as potassium carbonate, to form the isopropoxy group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(propan-2-yloxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Iodo-2-(propan-2-yloxy)pyrimidine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-2-(propan-2-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The iodine atom and isopropoxy group contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2′-Deoxyuridine: A similar compound with an iodine atom at the 5-position but with a deoxyribose sugar instead of an isopropoxy group.

    5-Iodo-2′-Deoxycytidine: Another iodinated pyrimidine derivative with a deoxyribose sugar.

Uniqueness

5-Iodo-2-(propan-2-yloxy)pyrimidine is unique due to the presence of the isopropoxy group, which imparts different chemical properties compared to other iodinated pyrimidine derivatives. This uniqueness makes it valuable for specific applications where the isopropoxy group enhances its reactivity or biological activity.

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

5-iodo-2-propan-2-yloxypyrimidine

InChI

InChI=1S/C7H9IN2O/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3

InChI Key

YNNIOIPSDWKALI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C=N1)I

Origin of Product

United States

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